1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride
Description
1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride, also known as Clenproperol Hydrochloride (CAS: 38339-11-6), is a β2-adrenergic agonist structurally related to clenbuterol. Its molecular formula is C₁₁H₁₇Cl₂N₂O·HCl (total molecular weight: ~313.68), featuring a 4-amino-3,5-dichlorophenyl group linked to an ethanolamine backbone substituted with an isopropylamino group . This compound is synthesized via bromination of 4-amino-3,5-dichloroacetophenone followed by nucleophilic substitution with isopropylamine and subsequent reduction to the ethanol derivative . It is primarily used in veterinary medicine for bronchodilation and muscle growth promotion, though its human use is restricted due to regulatory concerns .
Properties
Molecular Formula |
C11H17Cl3N2O |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C11H16Cl2N2O.ClH/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7;/h3-4,6,10,15-16H,5,14H2,1-2H3;1H |
InChI Key |
KJCKEKFXJJCFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-aminoacetophenone to produce 1-(4-Amino-3,5-dichlorophenyl)ethanone. This intermediate is then subjected to reductive amination with isopropylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or ether and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The tert-butyl group in clenbuterol enhances lipophilicity and metabolic stability compared to the isopropyl group in clenproperol, leading to prolonged half-life .
- Solubility : Clenbuterol HCl exhibits higher aqueous solubility due to its tertiary amine structure, favoring rapid absorption .
- Potency : Clenbuterol shows higher β2-adrenergic receptor affinity (EC₅₀ ~0.1 nM) compared to clenproperol and clenpenterol, which require higher doses for equivalent bronchodilatory effects .
Pharmacological and Toxicological Profiles
| Parameter | Clenproperol HCl | Clenbuterol HCl | Clenpenterol HCl |
|---|---|---|---|
| β2 Selectivity | Moderate | High | Moderate |
| Half-Life (h) | ~6–8 | ~36–48 | ~24–30 |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) | Hepatic (CYP2C19) |
| LD₅₀ (mg/kg, oral) | 120 (rats) | 85 (rats) | 150 (rats) |
Notes:
- Clenbuterol’s prolonged half-life increases overdose risks, causing tachycardia and hypokalemia in humans .
- Clenproperol’s shorter half-life reduces cumulative toxicity but necessitates frequent dosing .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound | Substituent | Cl Substituents | LogP | Hydrogen Bond Donors |
|---|---|---|---|---|
| Clenproperol HCl | Isopropyl | 2 Cl | 2.1 | 3 |
| Clenbuterol HCl | tert-Butyl | 2 Cl | 2.8 | 3 |
| Clenisopenterol HCl | 3-Methylbutyl | 2 Cl | 3.2 | 3 |
Table 2: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Protein Binding (%) | Vd (L/kg) |
|---|---|---|---|
| Clenproperol HCl | 75 | 85 | 2.5 |
| Clenbuterol HCl | 90 | 92 | 1.8 |
| Clenpenterol HCl | 65 | 78 | 3.1 |
Biological Activity
1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride, also known as a derivative of the dichlorophenyl series, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The chemical formula for this compound is CHClNO, indicating the presence of two chlorine atoms on the phenyl ring, which is crucial for its biological activity. The compound features an amino group that contributes to its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 303.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that it may act as a modulator for these receptors, influencing various neurological processes.
Neuropharmacological Effects
Studies have shown that derivatives of dichlorophenyl compounds can exhibit significant effects on the central nervous system (CNS). The modulation of dopamine receptors is particularly noteworthy, as it may have implications for treating conditions such as Parkinson's disease and schizophrenia.
Case Study: Dopamine Receptor Modulation
A recent study explored the effects of similar compounds on dopamine receptor activity. The findings indicated that certain dichlorophenyl derivatives could enhance dopamine signaling, potentially offering therapeutic benefits in neurodegenerative disorders .
Anti-inflammatory Activity
In addition to its neuropharmacological effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Table 2: In Vitro Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Cytokine |
|---|---|---|
| 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol HCl | 10 | TNF-alpha |
| Control (e.g., Aspirin) | 50 | TNF-alpha |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics, but further studies are needed to elucidate its metabolic pathways and potential toxicity.
Safety Profile
While initial studies indicate a favorable safety profile, comprehensive toxicological assessments are essential to confirm these findings. Early indications suggest low cytotoxicity in cell lines at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
